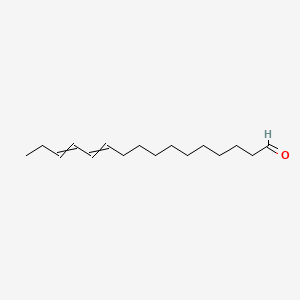
(Z,Z)-11,13-Hexadecadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-11,13-Hexadecadienal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of two double bonds in the Z configuration at the 11th and 13th positions of a 16-carbon chain. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it is used for communication and mating purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-11,13-Hexadecadienal typically involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds in the desired positions. One common approach is to start with a long-chain aldehyde and perform a series of reactions to introduce the double bonds and achieve the final structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic hydrogenation or isomerization of precursor compounds. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,Z)-11,13-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Hexadecadienoic acid
Reduction: Hexadecadienol
Substitution: Halogenated hexadecadienal derivatives
Applications De Recherche Scientifique
(Z,Z)-11,13-Hexadecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its role as a pheromone in insect communication and behavior.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions.
Industry: It is used in the formulation of pheromone-based pest control products, providing an environmentally friendly alternative to traditional pesticides.
Mécanisme D'action
The mechanism by which (Z,Z)-11,13-Hexadecadienal exerts its effects is primarily through its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-11,13-Hexadecadienal: Another isomer with double bonds in the E configuration.
(Z,Z)-9,11-Hexadecadienal: A similar compound with double bonds at different positions.
(Z)-11-Hexadecenal: A related compound with only one double bond.
Uniqueness
(Z,Z)-11,13-Hexadecadienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The precise positioning of the double bonds allows it to interact with specific receptors, making it highly selective in its action compared to other isomers or related compounds.
Propriétés
Formule moléculaire |
C16H28O |
|---|---|
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3 |
Clé InChI |
ZTJGMVSDMQAJPE-UHFFFAOYSA-N |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
SMILES canonique |
CCC=CC=CCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


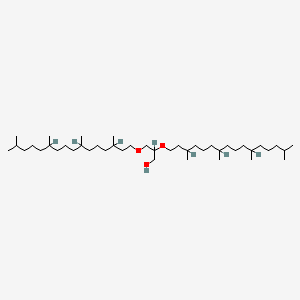
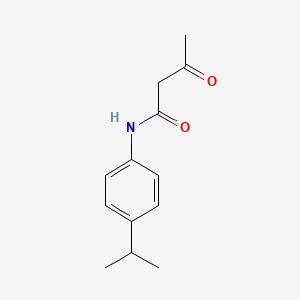
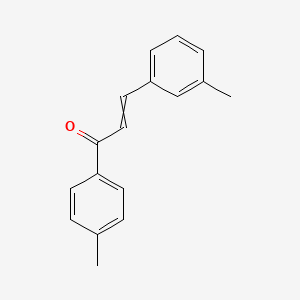
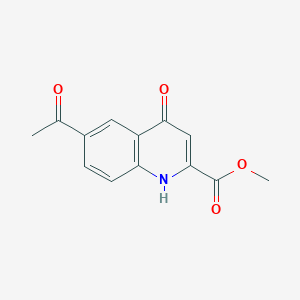
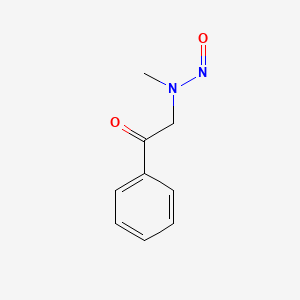
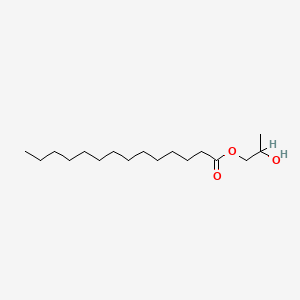
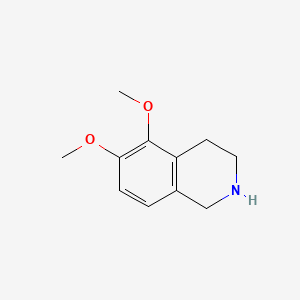
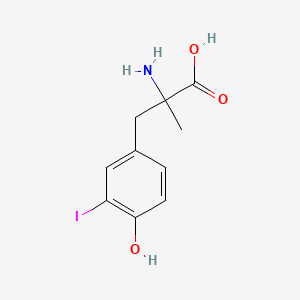

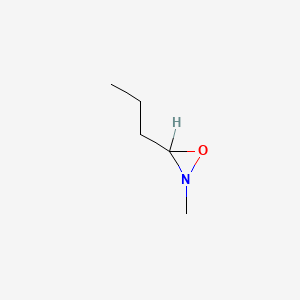

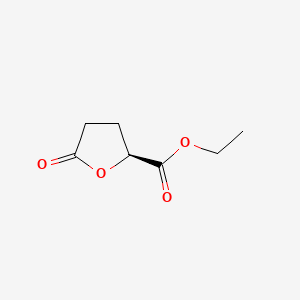
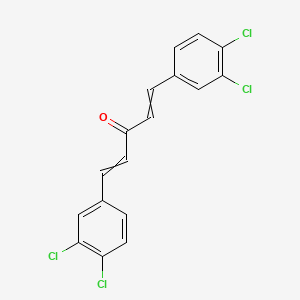
![(5S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B1632972.png)
